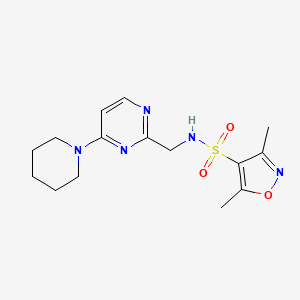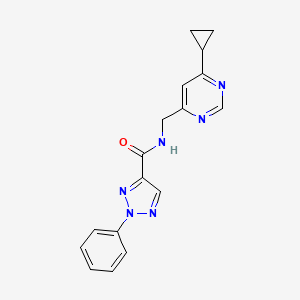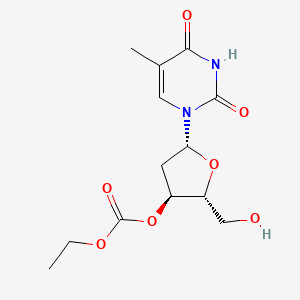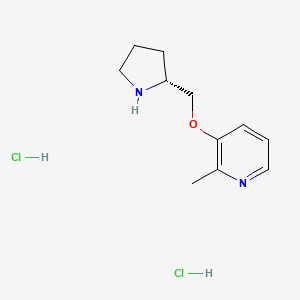![molecular formula C8H4ClNO2S B2768486 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid CAS No. 55040-48-7](/img/structure/B2768486.png)
4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid is an organic compound with the molecular formula C8H4ClNO2S and a molecular weight of 213.64 . It is a derivative of pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of 4-chlorothieno[2,3-d]pyrimidines as starting compounds. The halogen atom is substituted with the nitrile group, which is then transformed into the carbethoxy group, followed by hydrolysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClNO2S/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 220-225°C .Scientific Research Applications
Antimicrobial Activities and DNA Interactions
4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid and its derivatives have been studied for their antimicrobial activities against Gram-positive and Gram-negative bacteria as well as antifungal activities against yeast strains. These compounds have shown significant inhibitory effects, highlighting their potential in developing new antimicrobial agents. Moreover, their interactions with DNA have been analyzed through molecular docking simulations, indicating a promising avenue for further research in drug design targeting DNA interactions (Ö. Tamer et al., 2018).
Antibacterial Synthesis and Activity
Research on thienopyridinones, including structures similar to this compound, has shown that these compounds possess notable antibacterial properties. The synthesis and evaluation of these derivatives against a variety of microorganisms have led to the identification of compounds with leading in vitro activity. This research underscores the potential of thienopyridinones as a valuable class of antibacterials for further exploration (M. El-Abadelah et al., 1998).
Novel Synthesis Methods
Investigations into efficient synthesis methods for 4-chlorothieno[2,3-b]pyridine derivatives have been conducted, highlighting a methodological advancement in the production of such compounds. These studies provide a foundation for further exploration and optimization of synthesis routes, potentially leading to more accessible and cost-effective production methods for these chemically significant compounds (A. Abdelwahab et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other carboxylic acid derivatives, it may interact with biological targets through hydrogen bonding or deprotonation .
Result of Action
The molecular and cellular effects of 4-Chlorothieno[3,2-c]pyridine-7-carboxylic acid’s action are currently unknown
properties
IUPAC Name |
4-chlorothieno[3,2-c]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-7-4-1-2-13-6(4)5(3-10-7)8(11)12/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQRROBIJJLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)
![5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide](/img/structure/B2768409.png)





![N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768417.png)
![N'-methyl-4-nitro-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2768419.png)
![1-[(2S,3As,7aS)-2-(hydroxymethyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-2-chloroethanone](/img/structure/B2768421.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2768422.png)
methanone](/img/structure/B2768423.png)
